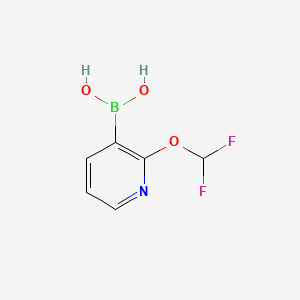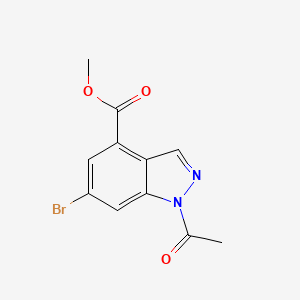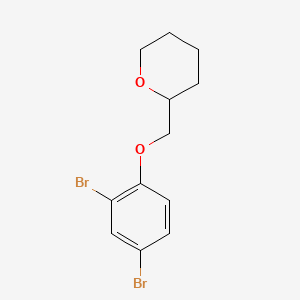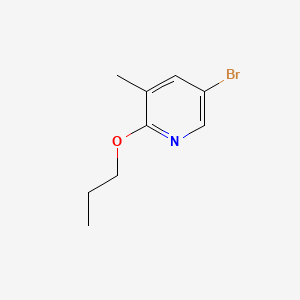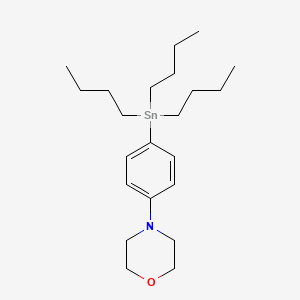
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal is a synthetic derivative of D-glucal, a sugar molecule. This compound is often used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives. The presence of acetyl and tert-butyldiphenylsilyl groups provides protection to the hydroxyl groups, allowing for selective reactions at other positions on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal typically involves the protection of the hydroxyl groups on D-glucal. The process begins with the acetylation of the 3 and 4 positions using acetic anhydride in the presence of a base such as pyridine. This is followed by the silylation of the 6 position using tert-butyldiphenylsilyl chloride and a base like imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the anomeric position to form corresponding lactones or acids.
Reduction: Reduction reactions can target the double bond in the glucal moiety, converting it to a saturated sugar derivative.
Substitution: The acetyl and silyl protecting groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are common methods.
Substitution: Acidic or basic conditions can be employed to remove the protecting groups. For example, acetic acid can be used to remove acetyl groups, while fluoride ions (e.g., from tetrabutylammonium fluoride) can remove silyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction can produce saturated sugars. Substitution reactions can lead to deprotected or differently protected sugar derivatives.
Scientific Research Applications
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of bioactive glycosides and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal involves its role as a protected sugar derivative. The protecting groups prevent unwanted reactions at specific hydroxyl positions, allowing for selective functionalization at other sites. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over the chemical environment is necessary.
Comparison with Similar Compounds
Similar Compounds
3,4-Di-O-acetyl-D-glucal: Lacks the silyl protection at the 6 position, making it less versatile in selective reactions.
6-O-(tert-Butyldiphenylsilyl)-D-glucal: Does not have acetyl protection at the 3 and 4 positions, limiting its use in certain synthetic applications.
D-glucal: The unprotected form of the sugar, which is more reactive and less selective in chemical reactions.
Uniqueness
3,4-Di-O-acetyl-6-O-(tert-butyldiphenylsilyl)-D-glucal is unique due to its dual protection strategy, which allows for selective reactions at specific positions on the sugar molecule. This makes it a valuable intermediate in the synthesis of complex carbohydrates and other derivatives.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-1-[tert-butyl(diphenyl)silyl]oxy-2,5-dihydroxy-6-oxohexan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8Si/c1-18(28)33-24(22(30)16-27)25(34-19(2)29)23(31)17-32-35(26(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-16,22-25,30-31H,17H2,1-5H3/t22-,23+,24+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIMOKQSQTVMY-ZYQDXHPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)C(C(C=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]([C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)[C@@H]([C@H](C=O)O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746094 |
Source


|
| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151797-32-9 |
Source


|
| Record name | 3,4-Di-O-acetyl-6-O-[tert-butyl(diphenyl)silyl]-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
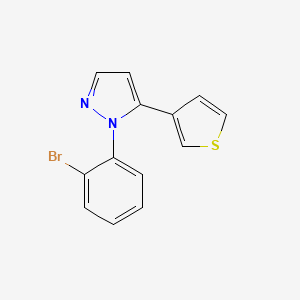
![7-Chloro-3-isopropyl-5-(methylthio)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B582588.png)
![2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B582590.png)
![N'-[(6S,10S)-6-ethyl-2-[(4-fluorophenyl)methylcarbamoyl]-3-hydroxy-4-oxo-6,7,9,10-tetrahydropyrimido[1,2-d][1,4]oxazepin-10-yl]-N,N,N'-trimethyloxamide](/img/structure/B582591.png)
![6-Bromo-5-methyltetrazolo[1,5-a]pyridine](/img/structure/B582592.png)

